molecular formula C12H15FO B13920061 trans-2-(3-Fluorophenyl)cyclohexanol

trans-2-(3-Fluorophenyl)cyclohexanol

Cat. No.: B13920061
M. Wt: 194.24 g/mol
InChI Key: IENDGNAFCBHKHK-UHFFFAOYSA-N
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Description

trans-2-(3-Fluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H15FO It is a cyclohexanol derivative where a fluorophenyl group is attached to the second carbon of the cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclohexanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the fluorophenyl group.

    Addition Reaction: The fluorophenyl group is introduced via an electrophilic addition reaction using a fluorinated benzene derivative.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Fluorophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various cyclohexane derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    trans-2-Phenylcyclohexanol: Similar structure but lacks the fluorine atom.

    trans-2-(4-Fluorophenyl)cyclohexanol: Similar structure with the fluorine atom at a different position on the phenyl ring.

Uniqueness:

  • The presence of the fluorine atom in trans-2-(3-Fluorophenyl)cyclohexanol imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets.
  • The trans configuration of the compound also contributes to its distinct stereochemical properties and reactivity.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2

InChI Key

IENDGNAFCBHKHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC(=CC=C2)F)O

Origin of Product

United States

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